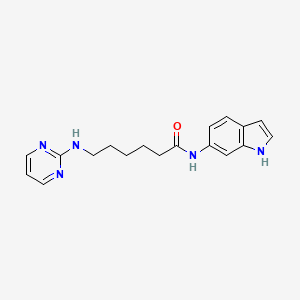

N-(1H-indol-6-yl)-6-(pyrimidin-2-ylamino)hexanamide

Description

N-(1H-indol-6-yl)-6-(pyrimidin-2-ylamino)hexanamide is a synthetic small molecule featuring a hexanamide backbone linked to a 1H-indol-6-yl moiety and a pyrimidin-2-ylamino group.

Properties

Molecular Formula |

C18H21N5O |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

N-(1H-indol-6-yl)-6-(pyrimidin-2-ylamino)hexanamide |

InChI |

InChI=1S/C18H21N5O/c24-17(23-15-7-6-14-8-12-19-16(14)13-15)5-2-1-3-9-20-18-21-10-4-11-22-18/h4,6-8,10-13,19H,1-3,5,9H2,(H,23,24)(H,20,21,22) |

InChI Key |

FFSBGSQDMFUTMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)NCCCCCC(=O)NC2=CC3=C(C=C2)C=CN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-6-(pyrimidin-2-ylamino)hexanamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Coupling of Indole and Pyrimidine: The indole and pyrimidine moieties can be coupled through a nucleophilic substitution reaction, where the indole nitrogen attacks a halogenated pyrimidine derivative.

Formation of the Hexanamide Linker: The hexanamide linker can be introduced through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The indole moiety can undergo oxidation reactions, typically forming indole-2,3-diones.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

Substitution: Both the indole and pyrimidine rings can undergo substitution reactions, where various substituents can be introduced at specific positions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Indole-2,3-diones.

Reduction: Dihydropyrimidines.

Substitution: Various substituted indoles and pyrimidines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving indole and pyrimidine derivatives.

Medicine: As a potential therapeutic agent due to its structural similarity to bioactive compounds.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-6-(pyrimidin-2-ylamino)hexanamide would depend on its specific biological target. Generally, compounds containing indole and pyrimidine moieties can interact with various enzymes, receptors, and nucleic acids, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights compounds with overlapping structural motifs, such as pyrimidine-amino linkages, indole derivatives, and quinoline-based frameworks. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Similarities: The pyrimidin-2-ylamino group is shared across all compounds, suggesting a role in target binding (e.g., kinase ATP-binding pockets or nucleotide-binding domains). The indole and quinoline moieties in the target compound and patent examples likely enhance π-π stacking interactions with aromatic residues in proteins .

Functional Differences: The tetrahydrofuran-3-yloxy and piperidin-4-ylidene groups in the patented quinoline derivatives may improve solubility or metabolic stability compared to the simpler hexanamide backbone of the target compound . Diarylpyrimidines in exhibit nanomolar potency against HIV-1 RT, whereas the target compound’s activity remains unverified .

Hypothetical Pharmacokinetic Profiles :

- The hexanamide chain in the target compound may confer longer half-life than shorter-chain analogs but could reduce blood-brain barrier penetration due to increased hydrophilicity.

Biological Activity

N-(1H-indol-6-yl)-6-(pyrimidin-2-ylamino)hexanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neurology. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C18H21N5O

- Molecular Weight : 323.4 g/mol

The compound features an indole ring linked to a pyrimidine moiety through a hexanamide chain, which may enhance its binding affinity to biological targets and influence its pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It is believed to inhibit enzymes involved in cancer progression, such as CD73, which is implicated in tumor immune evasion. The indole component is also associated with neuroprotective effects, suggesting potential applications in treating cognitive disorders .

Table 1: Summary of Biological Activities

Interaction Studies

Preliminary interaction studies have shown that this compound can bind to various biological targets, including receptors involved in cellular signaling pathways. Its structural similarity to known ligands suggests it may influence pathways related to inflammation and immune response.

Case Studies

Several studies have explored the biological activity of indole derivatives similar to this compound:

- Inhibition of Tumor Growth : A study demonstrated that indole derivatives could significantly reduce tumor size in preclinical models by inhibiting specific kinases involved in cancer cell proliferation .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of compounds with similar structures, showing efficacy in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

- Polypharmacological Potential : Research into related compounds revealed their ability to act on multiple targets simultaneously, suggesting that this compound could be developed as a polypharmacological agent for complex diseases like cancer and neurodegeneration .

Synthesis and Research Findings

The synthesis of this compound typically involves several key steps:

- Formation of Indole Ring : Starting from an appropriate precursor, the indole ring is synthesized using cyclization reactions.

- Pyrimidine Attachment : The pyrimidine moiety is introduced through nucleophilic substitution reactions.

- Hexanamide Linkage : Finally, the hexanamide chain is formed via amide coupling reactions.

These synthetic routes are critical for optimizing yield and purity, which directly affect the biological activity of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.